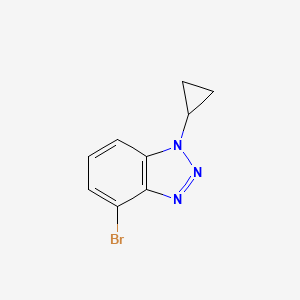
4-bromo-1-cyclopropyl-1H-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-cyclopropyl-1H-1,2,3-benzotriazole: is a heterocyclic compound that features a benzotriazole ring substituted with a bromine atom at the fourth position and a cyclopropyl group at the first position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-cyclopropyl-1H-1,2,3-benzotriazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1H-1,2,3-benzotriazole with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 4-bromo-1-cyclopropyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
Substitution Products: Various substituted benzotriazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as benzotriazole oxides.
Reduction Products: Dehalogenated benzotriazoles.
Coupling Products: Aryl or vinyl-substituted benzotriazoles.
科学的研究の応用
Chemistry: 4-bromo-1-cyclopropyl-1H-1,2,3-benzotriazole is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for pharmaceutical development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 4-bromo-1-cyclopropyl-1H-1,2,3-benzotriazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.
類似化合物との比較
1H-1,2,3-benzotriazole: Lacks the bromine and cyclopropyl substituents, making it less reactive in certain chemical reactions.
4-bromo-1H-1,2,3-benzotriazole: Similar structure but without the cyclopropyl group, affecting its steric and electronic properties.
1-cyclopropyl-1H-1,2,3-benzotriazole:
Uniqueness: 4-bromo-1-cyclopropyl-1H-1,2,3-benzotriazole is unique due to the presence of both bromine and cyclopropyl groups. These substituents confer distinct reactivity and stability, making it a versatile compound for various applications. The combination of these groups enhances its potential as a building block in organic synthesis and as a bioactive molecule in pharmaceutical research.
特性
分子式 |
C9H8BrN3 |
|---|---|
分子量 |
238.08 g/mol |
IUPAC名 |
4-bromo-1-cyclopropylbenzotriazole |
InChI |
InChI=1S/C9H8BrN3/c10-7-2-1-3-8-9(7)11-12-13(8)6-4-5-6/h1-3,6H,4-5H2 |
InChIキー |
RISJXQYOVOCREU-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C3=C(C(=CC=C3)Br)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















